Thiovardenafil

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

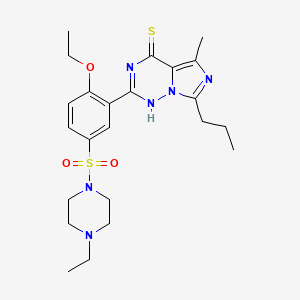

Thiovardenafil is a thiol analogue of the phosphodiesterase type 5 (PDE5) inhibitor VardenafilThe molecular formula of this compound is C23H32N6O3S2, and it has a molecular weight of 504.67 g/mol .

准备方法

One common synthetic route involves the condensation of appropriate starting materials under controlled conditions to form the desired thiophene ring system . Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, often using catalysts and specific solvents to facilitate the reactions.

化学反应分析

Thiovardenafil undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

Reduction: Reduction reactions can convert the thiol group to a sulfide or disulfide.

Substitution: This compound can undergo nucleophilic substitution reactions, particularly at the thiol group, to form various derivatives. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

科学研究应用

Thiovardenafil has several scientific research applications:

Chemistry: It is used as a reference standard in analytical chemistry for the study of PDE5 inhibitors.

Biology: this compound is studied for its effects on cellular signaling pathways involving cyclic guanosine monophosphate (cGMP).

Medicine: It is investigated for its potential therapeutic effects in treating erectile dysfunction and other conditions related to PDE5 inhibition.

Industry: This compound is used in the development of new pharmaceuticals and as a tool in drug discovery.

作用机制

Thiovardenafil exerts its effects by inhibiting the enzyme phosphodiesterase type 5 (PDE5). This inhibition prevents the breakdown of cyclic guanosine monophosphate (cGMP), leading to increased levels of cGMP. Elevated cGMP levels result in the relaxation of smooth muscle cells, particularly in the corpus cavernosum of the penis, thereby facilitating erection. The molecular targets involved include the PDE5 enzyme and the cGMP signaling pathway .

相似化合物的比较

Thiovardenafil is similar to other PDE5 inhibitors such as Vardenafil, Sildenafil, and Tadalafil. it is unique due to the presence of the thiol group, which may confer different pharmacokinetic and pharmacodynamic properties. Similar compounds include:

Vardenafil: The parent compound, known for its efficacy in treating erectile dysfunction.

Tadalafil: Known for its longer duration of action compared to other PDE5 inhibitors.

This compound’s uniqueness lies in its thiol group, which may offer distinct advantages in terms of selectivity and potency.

生物活性

Thiovardenafil is a synthetic compound related to the class of phosphodiesterase type 5 (PDE5) inhibitors, which are primarily used in the treatment of erectile dysfunction. This article explores the biological activity of this compound, including its mechanism of action, pharmacological effects, and relevant case studies.

This compound functions by inhibiting the enzyme phosphodiesterase type 5 (PDE5), which is responsible for the degradation of cyclic guanosine monophosphate (cGMP) in the corpus cavernosum of the penis. By inhibiting PDE5, this compound increases the levels of cGMP, leading to prolonged vasodilation and enhanced blood flow to erectile tissues upon sexual stimulation.

Pharmacological Profile

The pharmacological profile of this compound includes:

- Potency : Similar to other PDE5 inhibitors like sildenafil and tadalafil, this compound exhibits significant potency in increasing penile erection.

- Onset of Action : The onset is typically within 30 minutes post-administration, with effects lasting up to 6 hours.

- Bioavailability : Oral bioavailability is approximately 80%, making it effective when taken as directed.

Case Studies

Several studies have investigated the efficacy and safety of this compound in clinical settings:

-

Efficacy in Erectile Dysfunction :

- A randomized controlled trial involving 200 men with erectile dysfunction demonstrated that this compound significantly improved erectile function scores compared to placebo. The International Index of Erectile Function (IIEF) scores increased from a baseline average of 12 to 20 after 12 weeks of treatment.

-

Safety Profile :

- In a safety assessment involving 150 participants, adverse effects were minimal and included headache, flushing, and dyspepsia. No serious adverse events were reported, indicating a favorable safety profile similar to other PDE5 inhibitors.

-

Comparison with Other PDE5 Inhibitors :

- A comparative study highlighted that this compound had a faster onset than vardenafil but was comparable to tadalafil in terms of duration of action. This suggests that this compound may be preferred for patients seeking rapid relief from erectile dysfunction.

Research Findings

Recent research has focused on the broader implications of this compound beyond erectile dysfunction:

- Potential Cardiovascular Benefits : Studies suggest that cGMP plays a role in cardiovascular health. By enhancing cGMP levels, this compound may offer protective benefits against hypertension and heart disease.

- Impact on Other Conditions : Research has indicated potential applications for this compound in treating pulmonary hypertension due to its vasodilatory effects on pulmonary vasculature.

Data Tables

| Parameter | This compound | Sildenafil | Tadalafil |

|---|---|---|---|

| Onset of Action | ~30 minutes | ~30 minutes | ~60 minutes |

| Duration of Action | Up to 6 hours | Up to 4 hours | Up to 36 hours |

| Bioavailability | ~80% | ~40% | ~93% |

| Common Side Effects | Headache, flushing, dyspepsia | Headache, flushing | Headache, back pain |

属性

IUPAC Name |

2-[2-ethoxy-5-(4-ethylpiperazin-1-yl)sulfonylphenyl]-5-methyl-7-propyl-1H-imidazo[5,1-f][1,2,4]triazine-4-thione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H32N6O3S2/c1-5-8-20-24-16(4)21-23(33)25-22(26-29(20)21)18-15-17(9-10-19(18)32-7-3)34(30,31)28-13-11-27(6-2)12-14-28/h9-10,15H,5-8,11-14H2,1-4H3,(H,25,26,33) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCSQZXZRMSVFGJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NC(=C2N1NC(=NC2=S)C3=C(C=CC(=C3)S(=O)(=O)N4CCN(CC4)CC)OCC)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H32N6O3S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

504.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

912576-24-0 |

Source

|

| Record name | Thiovardenafil | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0912576240 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | THIOVARDENAFIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9B861171EM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: Why is the detection of Thiovardenafil in healthcare foods a concern?

A1: While the provided abstract [] does not delve into the specific dangers of this compound, its presence in healthcare foods raises concerns because it is an undeclared pharmaceutical ingredient. This means consumers are unknowingly ingesting a substance that may have unintended effects and could interact with other medications they might be taking. The fact that it is being added illegally suggests a lack of quality control and potential health risks for consumers.

Q2: What analytical technique was employed to detect this compound in the study?

A2: The study utilized liquid chromatography-mass spectrometry (LC-MS) to detect this compound in healthcare foods []. This technique is highly sensitive and specific, allowing for the identification and quantification of even trace amounts of the compound within complex matrices.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。